![molecular formula C18H28N2O4 B14258217 [1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol CAS No. 443308-51-8](/img/structure/B14258217.png)
[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of two oxazolidine rings connected by a 1,4-phenylene bridge and two hydroxymethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol typically involves the reaction of 1,4-phenylenediamine with ethyl glyoxalate under acidic conditions to form the oxazolidine rings. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The oxazolidine rings can be reduced to form secondary amines.
Substitution: The hydrogen atoms on the phenylene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1,4-phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)dialdehyde or dicarboxylic acid.
Reduction: Formation of 1,4-phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)dimethylamine.
Substitution: Formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of oxazolidine rings.
Medicine: Studied for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Used as a stabilizer in polymer formulations and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of [1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The oxazolidine rings can interact with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.
Stabilization of Polymers: The compound can act as a radical scavenger, preventing the degradation of polymers by neutralizing free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Phenylenebis(4-methyl-1,3-oxazolidine-2,4-diyl)]dimethanol: Similar structure but with methyl groups instead of ethyl groups.
1,4-Phenylenebis(4-ethyl-1,3-thiazolidine-2,4-diyl)]dimethanol: Similar structure but with sulfur atoms in the ring instead of oxygen.
Uniqueness
Higher Stability: The presence of ethyl groups provides higher stability compared to methyl groups.
Enhanced Antimicrobial Activity: The oxazolidine rings in this compound have shown enhanced antimicrobial activity compared to thiazolidine rings.
Eigenschaften
CAS-Nummer |
443308-51-8 |
|---|---|
Molekularformel |
C18H28N2O4 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
[4-ethyl-2-[4-[4-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-yl]phenyl]-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C18H28N2O4/c1-3-17(9-21)11-23-15(19-17)13-5-7-14(8-6-13)16-20-18(4-2,10-22)12-24-16/h5-8,15-16,19-22H,3-4,9-12H2,1-2H3 |
InChI-Schlüssel |
ZWKMXNGMHDUWQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(N1)C2=CC=C(C=C2)C3NC(CO3)(CC)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


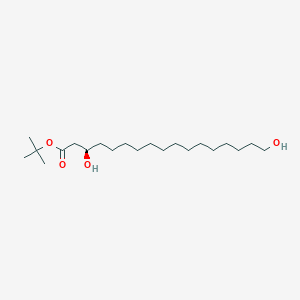
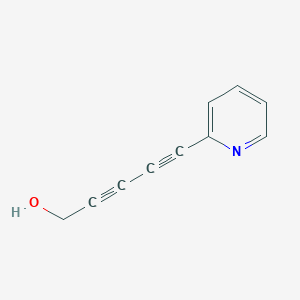
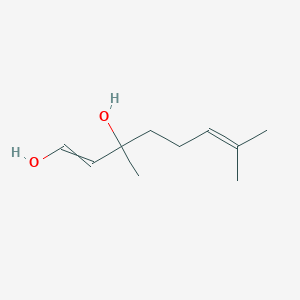
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
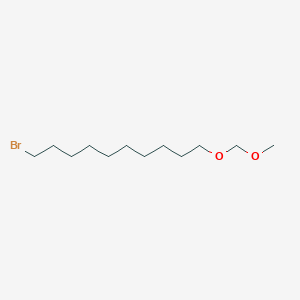

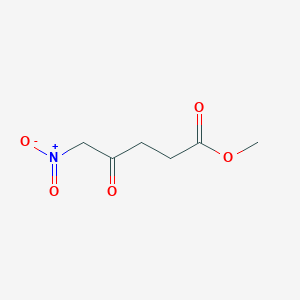
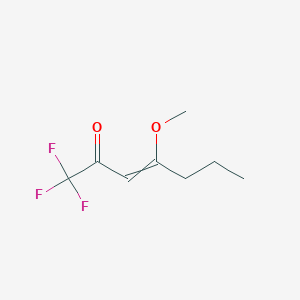
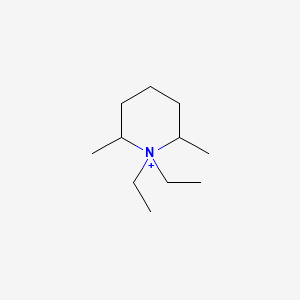
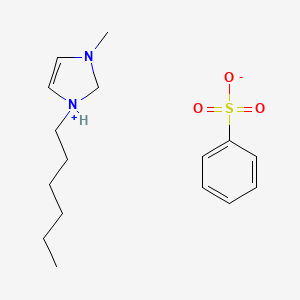
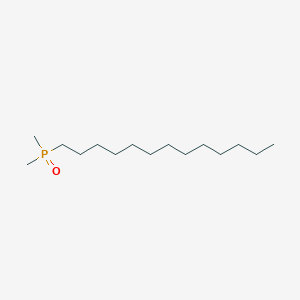
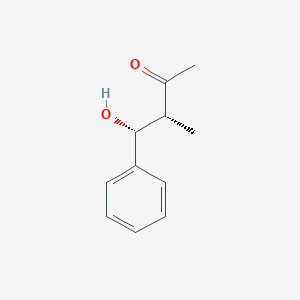

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
